molecular formula C12H10ClNO2 B8291897 2-Chloro-6-(4-methoxyphenoxy)pyridine

2-Chloro-6-(4-methoxyphenoxy)pyridine

Cat. No. B8291897
M. Wt: 235.66 g/mol
InChI Key: IHARHRATCWAVDX-UHFFFAOYSA-N
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Patent
US04080443

Procedure details

A solution comprising 14.8 grams (0.1 mole) of 2,6-dichloropyridine, 12.4 grams (0.1 mole) of 4-methoxyphenol and 8.4 grams (0.15 mole) of flake potassium hydroxide in 100 milliliters of a 1:1 mixture of monoglyme and hexamethylphosphoramide was stirred for 24 hours at room temperature. The resulting mixture was diluted with water and thoroughly extracted with hexane. The extract was washed with water, dried and concentrated under reduced pressure. The residue was recrystallized from pentane giving 14.5 grams (64 percent of theoretical) of 2-chloro-6-(4-methoxyphenoxy)pyridine which melted at 63°-65° C.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
8.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=1.[OH-].[K+].C(COC)OC>O.CN(C)P(N(C)C)(N(C)C)=O>[Cl:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([O:17][C:14]2[CH:15]=[CH:16][C:11]([O:10][CH3:9])=[CH:12][CH:13]=2)[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)Cl
Step Two
Name
Quantity
12.4 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Step Three
Name
Quantity
8.4 g
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)COC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
thoroughly extracted with hexane
WASH
Type
WASH
Details
The extract was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from pentane giving 14.5 grams (64 percent of theoretical) of 2-chloro-6-(4-methoxyphenoxy)pyridine which melted at 63°-65° C.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
ClC1=NC(=CC=C1)OC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.